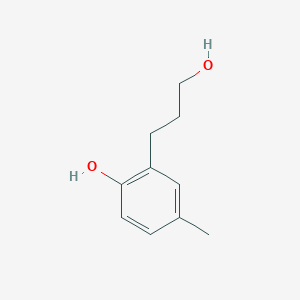

2-(3-Hydroxypropyl)-4-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33538-75-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)-4-methylphenol |

InChI |

InChI=1S/C10H14O2/c1-8-4-5-10(12)9(7-8)3-2-6-11/h4-5,7,11-12H,2-3,6H2,1H3 |

InChI Key |

NIWBCIHQXLXXOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CCCO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 3 Hydroxypropyl 4 Methylphenol

Derivatization Reactions of the Hydroxyl Group

The presence of two distinct hydroxyl groups, one phenolic and one primary aliphatic, allows for selective or exhaustive derivatization through reactions such as esterification and etherification.

Esterification Reactions

Both the phenolic and primary hydroxyl groups of 2-(3-hydroxypropyl)-4-methylphenol can undergo esterification to form the corresponding esters. The reaction typically involves an acyl halide or an acid anhydride (B1165640) and can be catalyzed by a base or an acid. The relative reactivity of the two hydroxyl groups can be influenced by the reaction conditions.

A notable example of selective esterification is found in the synthesis of Fesoterodine, a pharmaceutical agent. In this process, the phenolic hydroxyl group of a related compound, (R)-(+)-2-(3-N,N-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, is selectively acylated with isobutyryl chloride in the presence of a tertiary amine base like triethylamine. This highlights the feasibility of targeting the phenolic -OH group for ester formation.

| Reaction | Reagents | Product | Notes |

| Phenolic Esterification | Isobutyryl chloride, Triethylamine | 2-(3-hydroxypropyl)-4-methylphenyl isobutyrate | Selective acylation of the phenolic hydroxyl group is achievable. |

| Full Esterification | Excess Acyl Halide/Anhydride, Base | 3-(2-isobutyryloxy-5-methylphenyl)propyl isobutyrate | Both hydroxyl groups are esterified under forcing conditions. |

Etherification Reactions

Etherification of this compound can be accomplished through methods like the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of the hydroxyl group(s) with a strong base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com

The phenolic hydroxyl group is more acidic than the primary alcohol, allowing for its selective deprotonation and subsequent etherification under controlled conditions using a suitable base like sodium hydroxide (B78521) or potassium carbonate. organic-synthesis.com To etherify the less acidic primary alcohol, a stronger base such as sodium hydride (NaH) is typically required. organic-synthesis.com

| Reaction | Reagents | Product Type | Key Principle |

| Phenolic Etherification | 1. NaOH or K2CO3 2. Alkyl Halide (e.g., CH3I) | Aryl ether | Selective reaction at the more acidic phenolic hydroxyl group. |

| Aliphatic Etherification | 1. NaH 2. Alkyl Halide (e.g., CH3I) | Alkyl ether | Requires a stronger base to deprotonate the primary alcohol. |

| Di-etherification | Excess Base (e.g., NaH) and Alkyl Halide | Di-ether | Both hydroxyl groups are converted to ethers. |

Aromatic Ring Functionalization

The electron-donating nature of the phenolic hydroxyl group and the alkyl substituent activates the benzene (B151609) ring, making it susceptible to electrophilic substitution reactions.

Electrophilic Substitution Reactions on the Phenolic Moiety

The hydroxyl and alkyl groups are ortho, para-directing activators for electrophilic aromatic substitution. In this compound, the positions ortho and para to the hydroxyl group are key sites for substitution. Given the substitution pattern, the primary sites for electrophilic attack are the positions ortho to the hydroxyl group (C6) and ortho to the methyl group (C3 and C5), with the directing effects of the two existing groups reinforcing each other.

Common electrophilic substitution reactions for phenols include halogenation and nitration. ksu.edu.sa

Halogenation: In the presence of a non-polar solvent, reaction with bromine (Br₂) or chlorine (Cl₂) can lead to mono- or di-substituted products. The high activation of the ring means that a Lewis acid catalyst is often not necessary. ksu.edu.sa

Nitration: Reaction with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, typically at an ortho position to the hydroxyl group. ksu.edu.sa

| Reaction | Reagents | Plausible Product(s) |

| Bromination | Br₂ in CCl₄ | 2-Bromo-6-(3-hydroxypropyl)-4-methylphenol |

| Nitration | Dilute HNO₃ | 2-(3-hydroxypropyl)-4-methyl-6-nitrophenol |

Ortho-Aminomethylation of Phenols

The Mannich reaction is a classic method for the aminomethylation of acidic compounds, including phenols. wikipedia.orgorganic-chemistry.org This three-component condensation involves an active hydrogen compound (the phenol), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. orgoreview.com The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the electron-rich phenolic ring. wikipedia.org

For this compound, the most reactive positions for this electrophilic attack are ortho to the strongly activating hydroxyl group. This would lead to the introduction of an aminomethyl group at the C6 position. The product of such a reaction is known as a Mannich base. nih.gov

| Reaction Type | Components | Product |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 2-(3-hydroxypropyl)-6-((dimethylamino)methyl)-4-methylphenol |

Oxidation and Reduction Chemistry

The functional groups of this compound are amenable to both oxidation and reduction, depending on the reagents and conditions employed.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. ksu.edu.sasolubilityofthings.com The phenolic group itself is also susceptible to oxidation. quora.comyoutube.com Strong oxidizing agents can convert phenols to quinones. doubtnut.comlibretexts.orglibretexts.org In the case of this compound, oxidation could potentially lead to a benzoquinone derivative, although this process might also affect the propyl side chain. researchgate.net

Reduction: The aromatic ring of a phenol (B47542) can be reduced, although this typically requires harsh conditions. Catalytic hydrogenation at high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring. A common laboratory method for the reduction of the phenolic hydroxyl group itself is heating with zinc dust, which converts the phenol to the corresponding arene. ksu.edu.sa

| Transformation | Reagents | Resulting Functional Group |

| Mild Oxidation of Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Strong Oxidation of Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Oxidation of Phenolic Ring | Chromic Acid | Quinone-type structure |

| Reduction of Aromatic Ring | H₂, High Pressure/Temperature, Catalyst (e.g., Rh/C) | Cyclohexane derivative |

| Reduction of Phenolic Hydroxyl | Zinc Dust, Heat | Arene |

Oxidative Transformation Pathways

The oxidation of this compound can proceed through several pathways, primarily involving the phenolic hydroxyl group, the aromatic ring, and the aliphatic side chain.

Oxidation of the phenolic hydroxyl group is a characteristic reaction of phenols. pressbooks.publibretexts.orglibretexts.org This process can lead to the formation of a phenoxyl radical, which is a key intermediate in many oxidative coupling reactions. rsc.org For substituted phenols like this compound, this can result in the formation of dimers or polymers.

The aromatic ring is also susceptible to oxidation, especially given its activation by the hydroxyl group. acs.orgyoutube.com In a manner analogous to p-cresol (B1678582), oxidation can lead to the formation of hydroquinone (B1673460) and subsequently benzoquinone derivatives. nih.govkhanacademy.org Specifically, the oxidation of the aromatic ring of this compound could yield 2-(3-hydroxypropyl)-4-methyl-ortho-hydroquinone, which can be further oxidized to the corresponding 2-(3-hydroxypropyl)-4-methyl-ortho-benzoquinone. nih.gov

The aliphatic side chain presents another avenue for oxidative transformation. The primary alcohol in the 3-hydroxypropyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. Furthermore, the benzylic position of the methyl group can be oxidized, a pathway observed in the metabolism of p-cresol where it is converted to 4-hydroxybenzyl alcohol and then to 4-hydroxybenzaldehyde. nih.gov A study on a similar compound, 2-(2',6'-dimethylphenylazo)-4-methylphenol, showed an unprecedented oxidative migration of a methyl group mediated by ruthenium and osmium complexes. libretexts.org

Advanced oxidation processes, such as those using Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), are known to degrade phenols through the generation of highly reactive hydroxyl radicals. researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring-opening to form various organic acids. researchgate.net

| Oxidative Pathway | Potential Products | Relevant Analogy |

| Phenolic Hydroxyl Oxidation | Phenoxyl Radicals, Dimers, Polymers | General Phenol Oxidation rsc.org |

| Aromatic Ring Oxidation | Hydroquinones, Benzoquinones | p-Cresol Oxidation nih.govkhanacademy.org |

| Side Chain Oxidation | Aldehydes, Carboxylic Acids | p-Cresol Metabolism nih.gov |

| Advanced Oxidation | Ring-opened products (e.g., organic acids) | Phenol degradation by Fenton's Reagent researchgate.net |

Reductive Transformation Pathways

The reduction of this compound would primarily involve the aromatic ring. Catalytic hydrogenation is a common method for the reduction of phenols to the corresponding cyclohexanols. In the case of this compound, this would result in the formation of 2-(3-hydroxypropyl)-4-methylcyclohexanol. A study on the reductive transformation of cresol (B1669610) using zero-valent iron in aqueous media demonstrated the conversion to methylcyclohexanol, suggesting a similar pathway could be applicable here.

The reduction of quinones, which can be formed through the oxidation of phenols, back to hydroquinones is also a well-established process. libretexts.orgkhanacademy.org This redox cycling is a key feature of many biological systems. libretexts.org

| Reductive Pathway | Potential Products | Relevant Analogy |

| Aromatic Ring Reduction | 2-(3-Hydroxypropyl)-4-methylcyclohexanol | Cresol Reduction |

| Quinone Reduction | Hydroquinone derivatives | General Quinone Chemistry libretexts.orgkhanacademy.org |

Mechanistic Investigations of Related Transformations

Understanding the mechanisms of reactions involving phenolic compounds provides a framework for predicting the behavior of this compound.

Catalytic Hydrolysis Mechanisms

The term "hydrolysis" in the context of phenols typically refers to the cleavage of ether linkages in derivatives of phenols or the production of phenols from precursors like chlorobenzene (B131634) or benzenesulfonic acid. wikipedia.org For instance, the Dow process involves the hydrolysis of chlorobenzene to phenol using a base at high temperature and pressure. wikipedia.org The Raschig–Hooker process achieves the same transformation using steam. wikipedia.org Another classic method is the hydrolysis of benzenesulfonic acid. wikipedia.org While the 3-hydroxypropyl side chain of this compound contains a hydroxyl group, it is the ether derivatives of this compound that would undergo catalytic hydrolysis to regenerate the phenol. The mechanisms of these industrial processes often involve nucleophilic aromatic substitution.

More relevant to the structure of this compound is the catalytic dealkylation of alkylphenols to produce phenol and olefins, a process that can be catalyzed by zeolites. rsc.orgresearchgate.net The mechanism involves the protonation of the aromatic ring by the acidic catalyst, followed by the elimination of the alkyl group as an olefin. Water has been shown to play a crucial role in maintaining the catalytic activity in these systems by competing with phenol for adsorption sites on the catalyst. rsc.orgresearchgate.net

Electron Transfer Mechanisms in Phenolic Compound Reactions

The oxidation of phenolic compounds often proceeds via electron transfer mechanisms. rsc.org The initial step can be a single-electron transfer (SET) from the phenol to an oxidizing agent, resulting in the formation of a phenoxyl radical. rsc.org This is a common pathway in reactions with metal oxidants like hexachloroiridate(IV). rsc.org

Alternatively, a proton-coupled electron transfer (PCET) mechanism can occur, where the transfer of an electron and a proton happen in a concerted or stepwise fashion. The oxidation of many phenols has been shown to proceed via PCET.

The nature of the substituents on the phenolic ring can influence the preferred mechanism. Electron-donating groups, such as the alkyl groups in this compound, increase the electron density of the ring and can facilitate electron transfer.

Elucidation of Reaction Intermediates and Transition States

The course of a chemical reaction is dictated by the energies of its intermediates and transition states. In the reactions of phenolic compounds, several key transient species have been identified.

Reaction Intermediates: These are relatively stable species that exist in energy minima between reaction steps. In the oxidation of phenols, key intermediates include:

Phenoxyl radicals: Formed by the one-electron oxidation of the phenol. rsc.org

OH-adduct cyclohexadienyl radicals: These are formed when a hydroxyl radical adds to the aromatic ring, a common intermediate in advanced oxidation processes. researchgate.net

Quinones: These are formed from the oxidation of hydroquinones, which themselves are intermediates in the oxidation of phenols. nih.govkhanacademy.org

Carbocations: In acid-catalyzed reactions like the dealkylation of alkylphenols, carbocationic intermediates can be formed.

Transition States: These are high-energy, transient configurations of atoms that occur at the energy maxima along the reaction coordinate. They represent the energy barrier that must be overcome for a reaction to proceed. For phenolic reactions, transition states are involved in:

Electron transfer: The geometry of the transition state will influence the rate of electron transfer.

Proton transfer: In PCET mechanisms, the transition state involves the partial transfer of a proton.

Bond formation and cleavage: For reactions like electrophilic aromatic substitution or side-chain oxidation, the transition state involves the partial formation of new bonds and the partial breaking of existing bonds.

The stability of these intermediates and transition states is influenced by the structure of the phenol, including the electronic and steric effects of its substituents.

Advanced Spectroscopic and Analytical Characterization of 2 3 Hydroxypropyl 4 Methylphenol and Its Derivatives

Chromatographic Separation Techniques

Chromatography is fundamental to isolating and quantifying 2-(3-Hydroxypropyl)-4-methylphenol, particularly from synthesis reaction mixtures or environmental samples. The choice between gas and liquid chromatography depends on the sample matrix, the volatility of the compound, and the required analytical sensitivity.

Gas Chromatography (GC) Methodologies for Phenolic Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile phenolic compounds. For a molecule like this compound, GC analysis typically requires derivatization to increase its volatility and thermal stability, and to improve peak shape.

Derivatization: The two hydroxyl groups (one phenolic, one primary alcohol) make the molecule relatively polar. Silylation is a common derivatization technique, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process reduces polarity and boiling point, making the compound more amenable to GC analysis. Another approach is methylation or the formation of pentafluorobenzyl (PFB) ethers. whitman.edu

Columns and Conditions: A non-polar or medium-polarity capillary column is typically used for the separation of derivatized phenols. A common choice is a column with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms). The oven temperature program would start at a lower temperature to separate volatile components and gradually ramp up to elute the higher-boiling point derivatives. For instance, a program might start at 60°C and increase to 300°C. jmb.or.kr A flame ionization detector (FID) provides excellent sensitivity for these carbon-based molecules.

Challenges: A key challenge in the GC analysis of phenolic isomers is potential co-elution. For example, isomers of cresol (B1669610) (methylphenol) can be difficult to separate on standard columns. chemsrc.com Therefore, method optimization, including the choice of stationary phase and temperature programming, is critical to ensure accurate identification and quantification.

| Parameter | Typical Setting | Purpose/Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms) | Provides good resolution for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |

| Injection Mode | Split/Splitless | Split mode for concentrated samples, splitless for trace analysis. |

| Derivatization Agent | BSTFA or MSTFA | Increases volatility and thermal stability by converting polar -OH groups to -OTMS groups. |

| Oven Program | Initial: 60°C, Ramp: 10°C/min to 300°C, Hold: 5 min | Separates compounds based on boiling point. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. |

Liquid Chromatography (LC) Methodologies for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is often preferred for analyzing less volatile or thermally sensitive phenolic compounds without the need for derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Methodology: In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. For this compound, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net A small amount of acid, like formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in better peak shape and retention time stability. researchgate.netnih.gov Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the phenol (B47542) ring provides strong UV absorbance. The maximum absorbance wavelength (λmax) for substituted phenols is typically in the range of 270-280 nm.

| Parameter | Typical Setting | Purpose/Rationale |

|---|---|---|

| Column | C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase columns providing good retention for phenolic compounds. |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid | Gradient elution allows for separation of compounds with a range of polarities. Acid improves peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 25 - 40 °C | Controls retention time and separation efficiency. researchgate.net |

| Detector | Diode Array Detector (DAD) or UV-Vis | Monitors absorbance, typically around 275 nm for the phenol chromophore. |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Structural Identification

For unambiguous identification, chromatography is coupled with mass spectrometry (MS).

GC-MS: In GC-MS, after the components are separated by the GC, they enter the mass spectrometer, which acts as a highly specific detector. Electron Ionization (EI) is a common ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible pattern. nih.gov The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for identification. The fragmentation of this compound would likely involve cleavage of the propyl side chain, particularly the C-C bond alpha to the aromatic ring (benzylic cleavage) and the C-C bond alpha to the terminal hydroxyl group. The loss of water from the alcohol is also a common fragmentation pathway. libretexts.org

LC-MS/MS: LC-MS is ideal for non-volatile or thermally labile compounds. Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For this compound (MW = 166.22 g/mol ) chemsrc.com, one would expect to see an ion at m/z 167.1 in positive mode or m/z 165.1 in negative mode. Tandem mass spectrometry (MS/MS) provides further structural information. nih.gov The precursor ion (e.g., m/z 165.1) is selected and fragmented to produce product ions, which helps to confirm the structure of different parts of the molecule. researchgate.netnih.gov

Advanced Spectroscopic Characterization

Spectroscopy provides detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D HSQC NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would be:

Aromatic Protons: Three signals in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the substituted benzene (B151609) ring.

Methyl Protons: A singlet around 2.2-2.3 ppm for the -CH₃ group. rsc.org

Propyl Chain Protons: Three distinct signals for the -CH₂-CH₂-CH₂-OH chain. The -CH₂- group attached to the ring would appear as a triplet around 2.6 ppm. The terminal -CH₂-OH group would be a triplet around 3.6 ppm, and the central -CH₂- group would be a multiplet around 1.8 ppm.

Hydroxyl Protons: Two broad singlets for the phenolic -OH and the alcoholic -OH, whose chemical shifts are variable and depend on concentration and solvent.

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected.

Aromatic Carbons: Six signals between ~115 and 155 ppm. The carbon bearing the -OH group (C1) would be the most deshielded in this group (~150-155 ppm), while the carbon bearing the methyl group (C4) would be around 130 ppm. rsc.orgdocbrown.info

Methyl Carbon: One signal for the -CH₃ group at ~20 ppm. rsc.org

Propyl Chain Carbons: Three signals for the propyl chain carbons, with the carbon attached to the terminal -OH being the most deshielded of the three (~62 ppm) and the carbon attached to the aromatic ring appearing around 30-35 ppm.

2D HSQC NMR: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu This is invaluable for confirming the assignments made in the 1D ¹H and ¹³C spectra. For example, it would show a cross-peak connecting the ¹H signal of the methyl protons (~2.2 ppm) to the ¹³C signal of the methyl carbon (~20 ppm), unambiguously linking them.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 (3H, m) | 115 - 155 (6C) |

| Phenolic-OH | Variable (1H, br s) | N/A |

| Alcoholic-OH | Variable (1H, br s) | N/A |

| Ar-CH₂- | ~2.6 (2H, t) | ~32 |

| -CH₂-CH₂-CH₂- | ~1.8 (2H, m) | ~34 |

| -CH₂-OH | ~3.6 (2H, t) | ~62 |

| Ar-CH₃ | ~2.2 (3H, s) | ~20 |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The FT-IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

O-H Stretching: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl (-OH) groups. This band represents both the phenolic and the primary alcohol -OH groups.

C-H Stretching (Aromatic): Absorption bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹) correspond to the C-H bonds of the aromatic ring.

C-H Stretching (Aliphatic): Stronger absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the C-H bonds of the methyl and propyl groups. researchgate.net

C=C Stretching (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O Stretching: A strong band in the 1200-1260 cm⁻¹ region can be attributed to the phenolic C-O stretching, while the primary alcohol C-O stretching would appear as a strong band around 1050 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Intensity | Vibration/Functional Group |

|---|---|---|

| 3600 - 3200 | Strong, Broad | O-H Stretch (Phenol and Alcohol) |

| 3100 - 3010 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch (Propyl and Methyl) |

| 1600, 1500 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1230 | Strong | Phenolic C-O Stretch |

| ~1050 | Strong | Primary Alcohol C-O Stretch |

High-Resolution Mass Spectrometry (MS) Techniques (e.g., ESI-MS, TOF-MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. Techniques like Electrospray Ionization (ESI) and Time-of-Flight (TOF) mass spectrometry would be pivotal in the analysis of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like phenols. It would allow for the accurate mass determination of the molecular ion of this compound, typically observed as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ in positive and negative ion modes, respectively. For instance, in a study on nitrophenols, ESI-MS was used to detect deprotonated structures, providing a basis for quantitative analysis. The high-resolution capabilities of modern mass spectrometers would enable the differentiation of this compound from other isomers or compounds with the same nominal mass.

Time-of-Flight Mass Spectrometry (TOF-MS) offers high mass accuracy and resolution. When coupled with an appropriate ionization source, TOF-MS can provide exact mass measurements, which are crucial for confirming the elemental formula of a compound. In the analysis of organic molecules, TOF-MS can elucidate fragmentation patterns, which act as a "fingerprint" for the compound's structure. For this compound, characteristic fragmentation would likely involve the loss of the propyl group or parts of it, and cleavage of the side chain from the phenol ring.

A hypothetical high-resolution mass spectrometry analysis of this compound would yield the data presented in Table 1.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Exact Mass | 166.0994 u |

| [M+H]⁺ Ion (m/z) | 167.1067 |

| [M-H]⁻ Ion (m/z) | 165.0921 |

| Common Fragments | Loss of H₂O, loss of C₃H₆O |

UV-Visible Spectroscopy for Reaction Monitoring and Product Analysis

UV-Visible spectroscopy is a valuable technique for studying compounds containing chromophores, such as the aromatic ring in this compound. The absorption of UV-Vis light by the molecule provides information about its electronic transitions.

This technique would be particularly useful for monitoring the synthesis of this compound, for example, in a reaction involving p-cresol (B1678582). The characteristic absorption spectrum of the phenol group would be expected to shift upon substitution, allowing for real-time tracking of the reaction progress. The appearance of a new absorption maximum or a shift in the existing one would indicate the formation of the product. For many phenolic compounds, the absorption maxima are sensitive to the solvent and the pH of the medium, which could also be explored for this compound.

Table 2: Hypothetical UV-Visible Absorption Data for this compound in Methanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Electronic Transition |

|---|---|---|

| ~220 nm | High | π → π* transition of the benzene ring |

Solid-State and Structural Analysis

The solid-state properties of this compound and its derivatives are crucial for understanding their macroscopic behavior and potential applications in materials science.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction for Molecular Structure Determination

For derivatives of this compound, such as Schiff bases, XRD analysis has been successfully used to determine their crystal structures. These studies provide a framework for how a similar analysis of this compound would be conducted. A hypothetical set of crystallographic data is presented in Table 3.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 15.2 Å, β = 95° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | O-H···O hydrogen bonds |

Electron Microscopy (TEM, SEM) for Morphological Characterization

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology and topography of materials at the micro- and nanoscale. While these techniques are not typically used for the analysis of single molecules, they are invaluable for characterizing materials derived from this compound, such as polymers or composites.

SEM would provide detailed images of the surface features, particle size, and shape distribution of such materials. TEM, with its higher resolution, could reveal internal structures and the dispersion of any incorporated nanoparticles.

Surface Area Analysis (BET) for Material Characterization

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. This analysis is particularly relevant for porous materials that could be synthesized using this compound as a building block.

The surface area is a critical parameter for applications such as catalysis, adsorption, and drug delivery. The BET analysis would provide a value for the specific surface area in m²/g, which is essential for evaluating the performance of these materials. The principles of BET theory are well-established and routinely applied to a wide range of materials.

Theoretical and Computational Chemistry Studies of 2 3 Hydroxypropyl 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. wisdomlib.org These methods allow for the prediction of various molecular properties and the modeling of reaction energetics. wisdomlib.org

Electronic Structure Analysis and Property Prediction

The electronic structure of 2-(3-Hydroxypropyl)-4-methylphenol governs its chemical behavior. Key aspects of its electronic structure that can be analyzed include the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and the resulting molecular electrostatic potential (MEP).

Molecular Orbitals and Electron Density: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For phenolic compounds, the electron-rich aromatic ring and the oxygen atom of the hydroxyl group significantly contribute to the HOMO. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the phenolic and propyl hydroxyl groups, indicating these are sites susceptible to electrophilic attack. The hydrogen atoms of these hydroxyl groups would exhibit a positive potential (blue regions), making them prone to nucleophilic attack or hydrogen bonding.

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar phenol (B47542) derivatives, is presented below. These values are often calculated using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 3.0 Debye | Measures the overall polarity of the molecule |

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry can model the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify transition states and determine the activation energies for various reactions, such as oxidation or electrophilic substitution.

For instance, the antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group. Computational models can simulate this hydrogen atom transfer (HAT) mechanism. The bond dissociation enthalpy (BDE) of the O-H bond is a key descriptor that can be calculated to predict antioxidant potency. A lower BDE indicates that the hydrogen atom is more easily abstracted, suggesting higher antioxidant activity.

The table below illustrates hypothetical energetic data for a reaction involving this compound.

| Reaction Parameter | Predicted Value (kcal/mol) | Significance |

| O-H Bond Dissociation Enthalpy | 80 - 90 | Energy required to break the phenolic O-H bond |

| Activation Energy for Oxidation | 10 - 20 | Energy barrier for the compound to act as an antioxidant |

| Reaction Enthalpy | -15 to -25 | Overall energy change of the reaction |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its conformational landscape. researchgate.net For a flexible molecule like this compound, which has a rotatable propyl side chain, MD simulations are essential for understanding its preferred shapes (conformations) and how it might interact with other molecules, such as biological receptors. researchgate.net

The simulation would track the movement of each atom in the molecule, governed by a force field that describes the interatomic forces. nih.gov By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them. The orientation of the hydroxypropyl side chain relative to the phenol ring is a key conformational feature. Intramolecular hydrogen bonding between the hydroxyl group of the propyl chain and the phenolic oxygen could lead to more compact, stable conformations.

The results of a conformational analysis can be summarized in a table like the one below, which would typically be generated from clustering the conformations observed during the MD simulation.

| Conformer | Relative Population (%) | Key Dihedral Angle(s) (degrees) | Intramolecular H-Bond Present |

| 1 (Extended) | 60 | C(ar)-C(ar)-C(α)-C(β) ≈ 180 | No |

| 2 (Folded) | 35 | C(ar)-C(ar)-C(α)-C(β) ≈ 60 | Yes |

| 3 (Other) | 5 | Various | Occasionally |

Structure-Reactivity Relationships Derived from Computational Models

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish quantitative structure-reactivity relationships (QSRRs). chemrxiv.org These models correlate calculated molecular descriptors with experimentally observed reactivity or biological activity. mdpi.com

For a series of related phenol derivatives, one could develop a QSRR model to predict a specific activity, such as antioxidant capacity or binding affinity to a particular enzyme. The descriptors in such a model for this compound could include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken atomic charges on the phenolic oxygen. researchgate.net

Thermodynamic Descriptors: Bond dissociation enthalpy of the phenolic O-H bond.

Steric/Geometrical Descriptors: Molecular surface area, volume, and specific dihedral angles representing the conformation of the side chain. wisdomlib.org

A hypothetical QSRR equation might look like:

Activity = c0 + c1(HOMO Energy) + c2(O-H BDE) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined from a statistical analysis of a set of compounds with known activities. Such models are powerful tools in rational drug design and materials science, enabling the prediction of the properties of new, unsynthesized molecules. mdpi.com

Applications in Chemical and Materials Science

Role as an Intermediate in Industrial Chemical Syntheses

2-(3-Hydroxypropyl)-4-methylphenol is a valuable intermediate in the synthesis of more complex chemical structures, particularly heterocyclic compounds. Its ability to undergo intramolecular reactions, often under specific catalytic conditions, allows for the efficient construction of valuable molecular scaffolds.

One of the notable applications of this compound is as a precursor in the synthesis of coumarin (B35378) derivatives. Specifically, it can be used to produce 6-Methylcoumarin. google.com The synthesis of coumarins can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. researchgate.net In the case of this compound, the presence of the hydroxypropyl side chain allows for an intramolecular cyclization pathway to form the coumarin ring system.

Furthermore, this compound serves as a starting material for the synthesis of 2H-1-Benzopyran derivatives. google.comchemsrc.com Benzopyrans are a class of bicyclic heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The synthesis of 2H-1-benzopyrans from this compound typically involves an intramolecular cyclization reaction, where the phenolic hydroxyl group and the terminal hydroxyl group of the propyl chain react to form the pyran ring. This transformation can be facilitated by various reagents and reaction conditions, leading to a range of substituted benzopyran derivatives. chemsrc.commdpi.commdpi.com

The following table provides a summary of the downstream products synthesized from this compound:

| Precursor Compound | Downstream Product | CAS Number of Downstream Product |

| This compound | 6-Methylcoumarin | 92-48-8 |

| This compound | 2H-1-Benzopyran | 92-47-7 |

Polymer and Resin Chemistry

The dual functionality of this compound makes it a promising candidate for applications in polymer and resin chemistry. Its phenolic and alcoholic hydroxyl groups can participate in various polymerization reactions, allowing for its incorporation into different polymer architectures.

This compound can theoretically be used as a comonomer in the synthesis of various polymers. researchgate.net Its bifunctional nature allows it to react with other monomers to form copolymers with tailored properties. For instance, it can be incorporated into polyesters through esterification reactions involving its hydroxyl groups and dicarboxylic acids or their derivatives. Similarly, it can be used in the synthesis of polyurethanes, where its hydroxyl groups can react with isocyanates. iaea.orgnih.gov

Thermosetting resins, such as epoxy resins and phenol-formaldehyde resins, are characterized by their highly cross-linked, three-dimensional networks, which provide excellent thermal and chemical resistance. This compound can be incorporated into these resins in several ways.

In the case of epoxy resins, the phenolic hydroxyl group of this compound can react with the epoxide rings of epoxy monomers, acting as a curing agent or a co-curing agent. mdpi.comcelotech.com This reaction leads to the formation of a cross-linked network. The primary alcohol group can also participate in the curing process, particularly at elevated temperatures, or it can be further functionalized to introduce other reactive groups. The incorporation of this compound can modify the properties of the cured epoxy, such as its flexibility, toughness, and adhesion.

Phenolic compounds are widely recognized for their antioxidant properties and are commonly used as stabilizers to protect polymeric materials from degradation caused by heat, light, and oxidation. researchgate.net The mechanism of stabilization involves the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, thereby terminating the degradation chain reactions.

While specific data on the use of this compound as a polymer stabilizer is limited, its chemical structure suggests that it could function effectively in this role. The presence of the methyl group on the phenolic ring can enhance its antioxidant activity. Furthermore, the hydroxypropyl side chain could improve its compatibility with certain polymer matrices, leading to better dispersion and long-term stability.

Advanced Materials Development

The unique chemical structure of this compound also presents opportunities for its use in the development of advanced materials with specialized properties.

This compound can be used to modify the properties of the matrix resin in composite materials. For example, it can be incorporated into phenol-formaldehyde resins to create a modified phenolic matrix with improved toughness or adhesion to the reinforcement phase. The hydroxypropyl group can provide additional sites for cross-linking or for interaction with the surface of the reinforcement, leading to enhanced mechanical properties of the final composite material. Additionally, its potential antioxidant properties could contribute to the long-term durability of the composite by protecting the matrix from environmental degradation.

The Multifaceted Roles of this compound in Material Science and Catalysis

While specific research on the direct applications of this compound remains limited in publicly accessible scientific literature, its chemical structure, featuring both a phenolic hydroxyl group and a primary alcohol, suggests a range of potential uses in chemical and materials science, particularly in the development of advanced polymers and catalytic systems. This article explores the prospective applications of this compound based on the well-established chemistry of its functional groups.

The bifunctional nature of this compound, possessing both a reactive phenolic ring and a versatile propyl alcohol chain, makes it a candidate for incorporation into various polymer systems.

Application in Adhesives and Coatings

The phenolic moiety in this compound can be leveraged in the synthesis of resins for adhesives and coatings. Phenolic compounds are known to enhance the thermal stability, chemical resistance, and adhesive properties of polymer formulations. The hydroxyl group on the aromatic ring can react with aldehydes, such as formaldehyde, to form cross-linked thermosetting polymers.

Furthermore, the hydroxypropyl side chain offers an additional site for chemical modification. This aliphatic hydroxyl group can participate in esterification or etherification reactions, allowing for the integration of this molecule into polyester (B1180765) or epoxy resin systems. As a modifier in epoxy resins, it could potentially improve flexibility and impact strength without significantly compromising the thermal properties of the cured material. The incorporation of such a functionalized phenol could lead to adhesives with tailored adhesion characteristics and coatings with enhanced durability and protective properties.

Utility in Electrical Insulation Materials

Phenolic resins have a long history of use in electrical insulation due to their excellent dielectric properties, high thermal stability, and mechanical strength. mdpi.com Materials based on phenolic resins are utilized in components like laminates, bushings, and insulators where electrical resistance and structural integrity are critical. mdpi.com

The structure of this compound suggests its potential as a monomer or additive in the production of high-performance electrical insulation materials. The phenolic core contributes to the inherent insulating properties and heat resistance, while the flexible hydroxypropyl side chain could be engineered to modify the mechanical properties of the final polymer, potentially leading to materials with improved toughness and resistance to cracking. Research into the dielectric constant, dissipation factor, and breakdown strength of polymers incorporating this specific compound would be necessary to validate its suitability for demanding electrical applications.

Catalytic Ligand and Complex Formation

The oxygen atoms in the phenolic hydroxyl and the terminal alcohol groups of this compound present potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis.

Design of Metalloenzyme Mimics and Models

Metalloenzymes play crucial roles in biological systems, and the design of synthetic molecules that mimic their structure and function is a significant area of chemical research. Functionalized phenols can serve as building blocks for creating ligands that replicate the coordination environment of metal centers in enzymes.

The combination of a "hard" phenolate (B1203915) oxygen and a "softer" alcohol oxygen in this compound could be used to create a bidentate or even a polydentate ligand environment around a metal center. This could be relevant in modeling the active sites of enzymes that feature tyrosine or other hydroxyl-containing amino acid residues in their coordination sphere. The specific geometry and electronic properties of the resulting metal complexes would depend on the metal ion and the reaction conditions.

Development of Novel Homogeneous and Heterogeneous Catalytic Systems

The ability of this compound to act as a ligand opens up possibilities for its use in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of this ligand could be soluble in organic solvents and catalyze a variety of organic transformations.

Future Research Directions and Sustainable Innovations

Exploration of Novel Green Synthetic Routes and Methodologies

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For 2-(3-Hydroxypropyl)-4-methylphenol, future research will likely concentrate on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising avenue is the exploration of biocatalytic synthesis . Enzymes, such as laccases or peroxidases, could potentially be employed for the selective hydroxylation of a suitable p-cresol (B1678582) derivative. Alternatively, engineered microorganisms could be designed to produce the compound directly from simple sugars, representing a significant leap towards a bio-based chemical economy.

Electrochemical synthesis offers another green alternative to traditional chemical methods. By using electricity to drive the reaction, the need for harsh chemical oxidants or reductants can be eliminated. rsc.org Research could focus on developing an electrochemical process for the coupling of p-cresol with a three-carbon synthon, potentially derived from biomass. The use of flow electrochemistry could further enhance the scalability and safety of such a process. glbrc.org

Photocatalysis , which utilizes light to initiate chemical reactions, is also a burgeoning field in green chemistry. nih.govnih.gov Future studies might investigate the use of semiconductor photocatalysts, such as titanium dioxide, to facilitate the synthesis of this compound under mild, ambient conditions. nih.gov This approach aligns with the principles of sustainable chemistry by harnessing an abundant and clean energy source.

A summary of potential green synthetic approaches is presented in the table below.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering, metabolic pathway design. |

| Electrosynthesis | Avoidance of chemical oxidants/reductants, potential for scalability and automation. rsc.orgglbrc.org | Electrode material development, optimization of reaction conditions in flow cells. |

| Photocatalysis | Use of light as a clean energy source, mild reaction conditions. nih.govnih.gov | Development of efficient and recyclable photocatalysts. |

Development of Advanced Catalytic Applications and Rational Design

The phenolic and alcoholic functional groups of this compound make it an intriguing candidate for the development of novel catalysts and for use in catalytic transformations.

The phenolic hydroxyl group can act as a directing group in C-H functionalization reactions , enabling the selective introduction of new functional groups onto the aromatic ring. acs.orgresearchgate.net This could lead to the synthesis of a diverse library of derivatives with unique properties. Future research could focus on designing transition-metal catalysts, for instance based on palladium or copper, that can selectively catalyze ortho- or meta-functionalization of the phenol (B47542) ring. rsc.orgacs.org

Furthermore, the bifunctional nature of the molecule could be exploited in the design of organocatalysts . The hydroxyl groups could participate in hydrogen bonding interactions to activate substrates, while the aromatic ring provides a scaffold for further functionalization. Such catalysts could be applied in a range of asymmetric transformations, contributing to the synthesis of chiral molecules.

The development of heterogeneous catalysts based on this compound is another promising area. The compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a recyclable catalyst. This would simplify product purification and enhance the sustainability of the catalytic process.

Investigation of New Chemical Transformations and Functionalizations

The dual functionality of this compound opens up a wide array of possibilities for new chemical transformations and functionalizations.

The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic manipulations. For example, the resulting carboxylic acid could be used in the synthesis of polyesters or polyamides. Conversely, the phenolic hydroxyl group can be etherified or esterified to tune the molecule's properties.

Oxidative coupling reactions of the phenol moiety could lead to the formation of biphenol derivatives, which are important structural motifs in many biologically active molecules and advanced materials. rsc.org Research in this area could explore the use of novel oxidants and catalytic systems to control the regioselectivity of the coupling reaction.

The development of photochemical transformations is another exciting prospect. The phenol ring can absorb UV light, and this energy can be used to drive a variety of reactions, such as cycloadditions or rearrangements, leading to the formation of complex molecular architectures. nih.gov

Integration with Emerging Materials Technologies and Advanced Applications

The unique structure of this compound makes it a valuable building block for the creation of advanced materials with tailored properties.

In polymer science , it could be used as a monomer for the synthesis of novel polymers. For instance, it could be incorporated into epoxy resins or polycarbonates to enhance their thermal stability, flame retardancy, or antioxidant properties. researchgate.net The presence of the hydroxyl groups would also improve the adhesion of the resulting polymers to various substrates. A related compound, 2,6-di-tert-butyl-4-(3-hydroxypropyl)phenol, is noted for its use as a phenolic antioxidant in plastics and rubber, suggesting a similar potential for this compound. cymitquimica.com

The compound's ability to chelate metal ions through its hydroxyl groups suggests its potential use in the development of nanomaterials . rsc.org It could act as a capping agent to control the size and shape of metal nanoparticles during their synthesis, or it could be used to functionalize the surface of nanomaterials to impart specific properties. These functionalized nanomaterials could find applications in areas such as catalysis, sensing, and environmental remediation. mdpi.com

Furthermore, the derivatization of this compound could lead to the creation of new liquid crystals or other functional materials . The introduction of long alkyl chains or other mesogenic groups could induce liquid crystalline behavior, while the incorporation of chromophores could lead to materials with interesting optical or electronic properties. The versatility of phenol derivatives in materials science is well-documented, with applications ranging from conducting polymers to materials for organic electronics. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(3-Hydroxypropyl)-4-methylphenol, and how can structural purity be verified?

Methodological Answer: Synthesis of this compound can be achieved via Friedel-Crafts alkylation or hydroxylation of pre-functionalized phenolic precursors. For example, describes the isolation of structurally similar compounds (e.g., 4-(3-hydroxypropyl)phenol ) from natural extracts, suggesting biosynthetic pathways or mild chemical modifications as viable routes. Post-synthesis, purity should be confirmed using:

Q. How does the hydroxypropyl substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The hydroxypropyl group introduces steric and electronic effects that modulate stability. highlights that hydroxyalkyl-substituted phenols exhibit pH-dependent tautomerism, which can affect reactivity. To assess stability:

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis.

- Use UV-Vis spectroscopy to monitor degradation products under acidic (pH 3), neutral (pH 7), and alkaline (pH 10) conditions.

- Compare results with analogous compounds (e.g., 4-methylphenol) to isolate substituent-specific effects .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar isomers?

Methodological Answer: Key techniques include:

- 2D NMR (COSY, HSQC) : Resolves coupling between the hydroxypropyl chain and aromatic protons.

- IR spectroscopy : Identifies O-H stretching (~3200 cm⁻¹) and C-O bending (~1250 cm⁻¹) unique to phenolic hydroxypropyl groups.

- High-resolution mass spectrometry (HRMS) : Confirms the exact mass (e.g., C₁₀H₁₄O₂ = 166.0994 g/mol) and rules out isomers like 3-(3-hydroxypropyl)-4-methylphenol .

Advanced Research Questions

Q. How can experimental design optimize photocatalytic degradation pathways for this compound in aqueous systems?

Methodological Answer: provides a framework for optimizing photodegradation using central composite design (CCD) . Key variables include:

- Catalyst loading (e.g., TiO₂ or ZnO nanoparticles).

- UV intensity (e.g., 254 nm vs. 365 nm).

- pH (3–10).

Use response surface methodology (RSM) to model interactions. For example, ANOVA analysis in (Table 3) showed pH and catalyst concentration significantly influence degradation efficiency (>90% removal at pH 7, 1.5 g/L TiO₂). Monitor intermediates via LC-MS/MS to identify cleavage products (e.g., 4-methylphenol or propionaldehyde derivatives) .

Q. What computational strategies predict the biological interaction profiles of this compound with enzymes like cytochrome P450?

Methodological Answer:

- Molecular docking (AutoDock Vina): Simulate binding affinities to CYP3A4 or CYP2D6 active sites using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level).

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.

- Compare with experimental data from , where hydroxypropyl-containing compounds showed moderate inhibition of CYP450 isoforms (IC₅₀ ~50 µM) .

Q. How do contradictory data on the compound’s antioxidant activity arise, and how can they be reconciled?

Methodological Answer: Discrepancies often stem from assay-specific conditions:

- DPPH/ABTS assays : Hydroxypropyl groups may reduce radical scavenging efficiency due to steric hindrance.

- FRAP assays : Sensitivity to pH and solvent polarity (e.g., aqueous vs. ethanolic solutions).

To resolve contradictions: - Standardize protocols (e.g., ISO 11357 for DSC antioxidant quantification).

- Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What advanced separation techniques resolve this compound from complex matrices (e.g., plant extracts or reaction mixtures)?

Methodological Answer:

- Preparative HPLC : Use a C18 column with gradient elution (water:ACN, 0.1% formic acid).

- Countercurrent chromatography (CCC) : Exploit polarity differences in a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water).

- Validate recovery rates (>95%) via spike-and-recovery experiments with deuterated internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.